2-(9-Propan-2-ylthioxanthen-9-yl)propanedinitrile
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Overview
Description
2-(9-Propan-2-ylthioxanthen-9-yl)propanedinitrile is a chemical compound with a complex structure that includes a thioxanthene core substituted with an isopropyl group and a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Propan-2-ylthioxanthen-9-yl)propanedinitrile typically involves the reaction of 9-isopropylthioxanthone with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic addition of malononitrile to the thioxanthone core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(9-Propan-2-ylthioxanthen-9-yl)propanedinitrile can undergo various chemical reactions, including:
Oxidation: The thioxanthene core can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to amines under suitable conditions.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary or secondary amines.
Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.
Scientific Research Applications
2-(9-Propan-2-ylthioxanthen-9-yl)propanedinitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 2-(9-Propan-2-ylthioxanthen-9-yl)propanedinitrile is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Isopropylthioxanthone: Shares the thioxanthene core but lacks the propanedinitrile moiety.
9-Isopropylthioxanthone: Similar structure but without the nitrile groups.
Thioxanthone: The parent compound without any substituents
Uniqueness
The combination of these functional groups allows for a broader range of chemical reactions and interactions, making it a versatile compound in various research fields .
Properties
CAS No. |
53036-40-1 |
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Molecular Formula |
C19H16N2S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-(9-propan-2-ylthioxanthen-9-yl)propanedinitrile |
InChI |
InChI=1S/C19H16N2S/c1-13(2)19(14(11-20)12-21)15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)19/h3-10,13-14H,1-2H3 |
InChI Key |
XGZULRNFXPZODR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(C2=CC=CC=C2SC3=CC=CC=C31)C(C#N)C#N |
Origin of Product |
United States |
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